BRPF2-BRD1 Bromodomain Binding
The compound exhibits measurable binding to the BRPF2-BRD1 bromodomain with an IC50 of 1.40×10³ nM (1.4 mM) as determined by BROMOscan assay [1]. While the absolute potency is modest relative to optimized clinical candidates, the presence of any quantifiable bromodomain engagement distinguishes this building block-derived fragment from analogs lacking reported target interaction data. The BRPF2-BRD1 bromodomain is an emerging epigenetic target involved in histone acetylation recognition, and fragments demonstrating measurable binding provide validated starting points for structure-guided optimization [1]. This binding activity—though not high-affinity—constitutes a direct, numerically defined biological property absent from technical documentation of the methyl, ethyl, and isopropyl sulfonyl analogs, which contain no reported target engagement metrics [2].
| Evidence Dimension | BRPF2-BRD1 bromodomain inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40×10³ nM (1.4 mM) |
| Comparator Or Baseline | Methyl, ethyl, and isopropyl sulfonyl analogs (no reported binding data available) |
| Quantified Difference | Presence vs. absence of documented target engagement |
| Conditions | Inhibition of human BRPF2-BRD1 expressed in Escherichia coli BL21 after 1 hr by BROMOscan assay |
Why This Matters
This provides the only publicly documented target binding data among the alkylsulfonyl bromobenzene series, offering a rational basis for selecting this specific building block in epigenetic probe development rather than purchasing untested analogs.
- [1] BindingDB. Entry BDBM50249772, CHEMBL4067436. 1-Bromo-3-(propylsulfonyl)benzene. IC50: 1.40E+3 nM. Assay: Inhibition of human BRPF2-BRD1 expressed in Escherichia coli BL21 after 1 hr by BROMOscan assay. View Source
- [2] BindingDB and ChEMBL database searches for 1-bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5), 1-bromo-3-(ethylsulfonyl)benzene (CAS 153435-82-6), and 1-bromo-3-(isopropylsulfonyl)benzene (CAS 70399-01-8) returned no target binding data as of 2025. View Source
